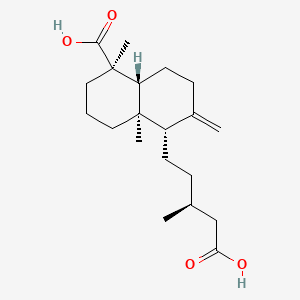
Pinifolic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinifolic Acid is a natural product found in Picea mariana, Pinus sylvestris, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antimicrobial Activity
Pinifolic acid has demonstrated significant antimicrobial properties. A study isolated various compounds from Pinus sylvestris, including this compound, and tested their efficacy against multiple bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, suggesting its potential as a natural antimicrobial agent .
1.2 Cytotoxic Effects
Research has shown that extracts containing this compound display cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The study utilized repeated column chromatography to isolate this compound and assess its biological activity, revealing promising results in inhibiting cell proliferation .
1.3 Antiparasitic Properties
This compound has also been investigated for its antiparasitic effects. In vitro studies indicated that it could inhibit the growth of certain parasites, presenting a potential avenue for developing new antiparasitic medications .
Botanical Research
2.1 Genetic Marker in Scots Pine
This compound serves as a stable genetic marker for studies involving Pinus sylvestris. Its presence in two forms (free dicarboxylic acid and as part of resin acids) allows researchers to track genetic variations and inheritance patterns within pine populations . This application is crucial for conservation genetics and breeding programs aimed at enhancing resilience to environmental stressors.
2.2 Phytochemical Studies
Extensive phytochemical analyses have been conducted to characterize the composition of pine needle extracts, with this compound being a major component. This research contributes to understanding the ecological roles of these compounds in forest ecosystems and their interactions with herbivores and pathogens .
Environmental Applications
3.1 Role in Ecosystem Dynamics
This compound's presence in coniferous forests contributes to the chemical ecology of these environments. Its antimicrobial properties may play a role in soil health by inhibiting pathogenic microorganisms, thus supporting plant health and biodiversity .
3.2 Bioremediation Potential
Given its bioactive properties, there is potential for utilizing this compound in bioremediation strategies aimed at detoxifying contaminated environments. Its ability to interact with various biological systems could be harnessed to mitigate pollutants effectively .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propriétés
Numéro CAS |
1412-99-3 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.47 |
Nom IUPAC |
(1R,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20+/m0/s1 |
SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















